(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid

Catalog No.
S12310419
CAS No.
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid

Product Name

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid

IUPAC Name

(3S)-3-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-12-6-4-10(5-7-12)8-11(15)9-13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)/t11-/m0/s1

InChI Key

XNKLKTFMSBRROT-NSHDSACASA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)N

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid is a chiral amino acid derivative characterized by its unique structure, which includes a tert-butoxy group attached to a phenyl ring. This compound has the molecular formula C14H22NO2C_{14}H_{22}NO_2 and a molecular weight of approximately 250.33 g/mol. It is commonly referred to in scientific literature as (S)-3-amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride, with its hydrochloride form being significant for various applications in biological and chemical research .

Typical of amino acids and their derivatives:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in synthesizing prodrugs or modifying solubility properties.
  • Amidation: The amino group can react with carboxylic acids or their derivatives to form amides, which are important in peptide synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the corresponding amine.
  • Nucleophilic Substitution: The tert-butoxy group can be replaced by various nucleophiles, allowing for further functionalization of the compound .

The synthesis of (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid typically involves:

  • Starting Materials: The synthesis often begins with readily available phenolic compounds and tert-butyl derivatives.
  • Chiral Resolution: Enantiomerically pure forms can be obtained through chiral resolution techniques or asymmetric synthesis methods.
  • Coupling Reactions: The formation of the amino acid backbone may involve coupling reactions between protected amino acids and aromatic compounds.
  • Deprotection Steps: After the formation of the desired structure, deprotection steps are necessary to remove any protecting groups used during synthesis .

(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid has several applications in:

  • Pharmaceutical Development: Its structural properties make it a candidate for drug development, particularly in neurology and psychiatry.
  • Biochemical Research: Used as a building block in peptide synthesis and studies involving amino acid metabolism.
  • Material Science: Potential applications in creating novel materials through polymerization processes involving amino acids .

Interaction studies involving (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid primarily focus on its ability to bind with various receptors and enzymes. Preliminary studies suggest that it may interact similarly to other amino acids within metabolic pathways or receptor sites, though specific binding affinities and mechanisms require further investigation.

Research into related compounds indicates that modifications in the aromatic ring or side chains can significantly alter biological activity and receptor interaction profiles .

Several compounds share structural similarities with (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
(S)-3-Amino-4-(4-tert-butylphenyl)butanoic acidStructureContains a tert-butyl group instead of tert-butoxy; potential differences in solubility and receptor binding.
Fmoc-(S)-3-Amino-4-(4-tert-butylphenyl)butyric acidStructureFmoc protection allows for selective reactions; commonly used in peptide synthesis.
(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochlorideStructureIncorporates trifluoromethyl groups; enhances lipophilicity and potential bioactivity.

The presence of the tert-butoxy group in (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid provides unique properties that may influence its solubility, stability, and interaction with biological systems compared to these similar compounds .

Asymmetric Catalysis Approaches

Enzymatic Synthesis Using Engineered Phenylalanine Ammonia Lyases

Phenylalanine ammonia lyases (PALs) have emerged as powerful biocatalysts for the asymmetric synthesis of β-branched aromatic α-amino acids. Wild-type PALs exhibit limited activity toward substrates with bulky β-substituents, but computational redesign has enabled the accommodation of sterically demanding groups such as the 4-(tert-butoxy)phenyl moiety. For instance, the double mutant PcPAL-L256V-I460V was engineered to accept β-methylcinnamic acid analogs, achieving >99.5% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr) in the synthesis of related β-branched phenylalanine derivatives.

In the case of (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid, a similar approach could involve:

  • Substrate Design: Using β-(4-tert-butoxy)cinnamic acid as the precursor.
  • Enzyme Engineering: Introducing mutations in PAL’s active site (e.g., Valine substitutions at positions 256 and 460) to reduce steric clashes with the tert-butoxy group.
  • Whole-Cell Biotransformation: Optimizing E. coli expression systems for high-yield production (41–71% yields reported for analogous compounds).

Computational simulations of substrate-enzyme interactions have been critical for rational design, as demonstrated in studies where molecular dynamics revealed how mutations alter binding pocket flexibility to favor stereoselective amination.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium- and iridium-catalyzed hydrogenation of α,β-unsaturated precursors offers a versatile route to chiral β-amino acids. For example, α-aminomethylacrylates derived from Baylis-Hillman adducts undergo enantioselective hydrogenation with Rh-Duphos complexes, achieving up to 99% ee under mild conditions. Applied to (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid, this strategy would involve:

  • Precursor Synthesis:
    • Baylis-Hillman reaction of 4-(tert-butoxy)benzaldehyde with methyl acrylate to form allylic alcohols.
    • Acetylation and amination to yield α-aminomethylacrylate esters.
  • Catalytic Hydrogenation:
    • Using Rh-(R,R)-Me-Duphos complexes to reduce the α,β-unsaturated ester with high enantioselectivity.
    • Turnover numbers (TON) up to 19,000 have been reported for structurally similar malonate esters.

A key challenge is mitigating steric hindrance from the tert-butoxy group during substrate-catalyst coordination. Studies on β-aryl alkylidene malonates suggest that iridium catalysts with bulky, electron-rich ligands (e.g., spirocyclic phosphines) improve both activity and selectivity for hindered substrates.

Chiral Phase-Transfer Catalysis

Quaternary ammonium salts, such as the Simplified Maruoka Catalyst® ((S)-6Db), enable enantioselective alkylation of glycine derivatives under mild phase-transfer conditions. For (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid, this method could involve:

  • Alkylation of a Glycine Schiff Base:
    • Reacting tert-butyl glycinate with 4-(tert-butoxy)benzyl bromide in the presence of 0.01–0.05 mol% catalyst.
    • Reported ee values exceed 98% for analogous L-Dopa syntheses.
  • Hydrolysis and Deprotection:
    • Acidic hydrolysis of the alkylated product to yield the free amino acid.

The tert-butoxy group’s electron-donating properties may enhance the electrophilicity of the benzyl bromide, facilitating nucleophilic attack by the glycine enolate. However, competing elimination pathways must be suppressed through optimized reaction conditions (e.g., low temperature, toluene/50% KOH biphasic systems).

Comparative Analysis of Methodologies

MethodCatalystee (%)Yield (%)Key Advantage
Enzymatic SynthesisPcPAL-L256V-I460V>99.541–71High stereoselectivity; green chemistry
Rh-Catalyzed HydrogenationRh-(R,R)-Me-Duphos≤9975–94Scalability; high TON
Phase-Transfer CatalysisSimplified Maruoka Catalyst®≥9881Mild conditions; low catalyst loading

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

251.15214353 g/mol

Monoisotopic Mass

251.15214353 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types